molecular formula C11H17N3O2 B2818401 2-[(1-Cyclopentyl-5-methylpyrazol-3-yl)amino]acetic acid CAS No. 2247207-09-4

2-[(1-Cyclopentyl-5-methylpyrazol-3-yl)amino]acetic acid

Cat. No. B2818401
CAS RN: 2247207-09-4
M. Wt: 223.276
InChI Key: FWVCKCRNXNGHJW-UHFFFAOYSA-N
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Description

The compound “2-[(1-Cyclopentyl-5-methylpyrazol-3-yl)amino]acetic acid” is a complex organic molecule. It contains a cyclopentyl group, a methylpyrazol group, and an amino acetic acid group . It has been found to be a part of the structure of certain inhibitors .


Synthesis Analysis

The synthesis of similar compounds often involves the use of 5-amino-pyrazoles as versatile synthetic building blocks . These are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds. The synthesis methods often involve a variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Molecular Structure Analysis

The molecular structure of such compounds is often analyzed using quantum-chemical calculations based on the Density Functional Theory (DFT) method . This helps in understanding the relationship between the molecular structure of inhibitors and their efficiency .


Chemical Reactions Analysis

The chemical reactions involving such compounds often involve the donation of electrons to a metal surface by regions including Oxygen and Nitrogen atoms . This is particularly relevant when these compounds are used as corrosion inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds are often determined using a combination of experimental and computational methods . Parameters such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), ionization, electronegativity, hardness, softness, and the fraction of electrons transfer from inhibitors to mild steel are often calculated .

Mechanism of Action

The mechanism of action of such compounds, when used as inhibitors, often involves the inhibition of certain enzymes or proteins . For example, similar compounds have been found to inhibit Dual Leucine Zipper Kinase (DLK) in certain studies .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific chemical properties and uses. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions in the research of such compounds could involve the development of more efficient synthesis methods, the exploration of their potential uses in various fields such as pharmaceutics and medicinal chemistry, and further investigation into their mechanisms of action .

properties

IUPAC Name

2-[(1-cyclopentyl-5-methylpyrazol-3-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-8-6-10(12-7-11(15)16)13-14(8)9-4-2-3-5-9/h6,9H,2-5,7H2,1H3,(H,12,13)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVCKCRNXNGHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CCCC2)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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